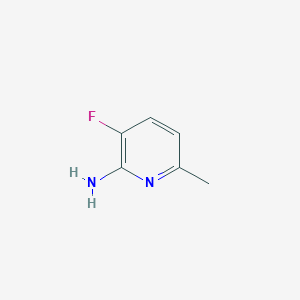

3-Fluoro-6-methylpyridin-2-amine

Beschreibung

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of 3-fluoro-6-methylpyridin-2-amine reveals distinctive structural features that contribute to its unique chemical properties. According to structural data from the Protein Data Bank, related fluorinated pyridine derivatives demonstrate specific crystallization patterns in protein-ligand complexes. The compound exhibits characteristic bond lengths and angles that reflect the electronic influence of the fluorine substituent. The carbon-fluorine bond length in the pyridine ring system shows typical values consistent with aromatic fluorine substitution, while the amino group maintains planarity with the aromatic ring system.

Crystallographic studies of similar halogenated pyridine derivatives have revealed important structural insights. Research on m-halogenopyridines demonstrates that fluorine-containing compounds exhibit distinct packing arrangements compared to their chlorine and bromine analogues. The crystal structures of m-halogenobenzoic acids and m-halogenopyridines show that compounds containing fluorine substituents often display different disorder patterns and intermolecular interaction networks. The four cocrystals lacking iodine substituents are isostructural and crystallize in the monoclinic space group P21/c with acid-pyridine complexes disordered over inversion centers.

The molecular geometry of this compound demonstrates the influence of fluorine substitution on ring planarity and electronic distribution. The fluorine atom's high electronegativity creates a localized dipole moment that affects the overall molecular dipole and consequently influences crystal packing arrangements. Comparative crystallographic analysis with zinc complexes of related methylpyridine derivatives shows that the coordination behavior is significantly influenced by the presence and position of fluorine substituents.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is stabilized through a combination of hydrogen bonding interactions and van der Waals forces. The amino group serves as both a hydrogen bond donor and acceptor, forming networks with neighboring molecules. The fluorine substituent participates in weak C-H···F interactions that contribute to the overall crystal stability. Studies of related fluorinated pyridine derivatives have shown that fluorine atoms can engage in unique intermolecular contacts that influence crystal packing efficiency.

Research on fluorinated aromatic compounds has revealed that the C-F bond can participate in specific intermolecular interactions. The electronegativity of fluorine creates a negative electrostatic potential region perpendicular to the C-F bond, which can interact with positive regions of neighboring molecules. In the crystal structure of related fluoro-functionalized compounds, these interactions contribute to the overall stability of the crystal lattice and influence melting points and solubility characteristics.

The analysis of collision cross sections provides additional insights into the three-dimensional molecular structure. Predicted collision cross section values for various ionic forms of the compound, including protonated and deprotonated species, range from 114.5 to 173.9 Ų depending on the adduct type. These values reflect the molecular volume and shape characteristics that influence gas-phase behavior and analytical detection methods.

Eigenschaften

IUPAC Name |

3-fluoro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJIQRVLVUQHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-83-0 | |

| Record name | 2-Amino-3-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrazine Substitution and Catalytic Reduction Approach

One of the most effective and mild methods for preparing 2-aminopyridine derivatives, including 3-fluoro-6-methylpyridin-2-amine, involves a two-step process:

Step 1: Hydrazine Substitution

- Starting from a 3-substituted-2,5,6-trifluoropyridine derivative, hydrazine monohydrate is reacted to substitute one fluorine atom with a hydrazino group, yielding 2-hydrazino-3-substituted-5,6-difluoropyridine.

- This reaction occurs under mild conditions, avoiding the high temperature and pressure typical of aqueous ammonia amination.

Step 2: Catalytic Reduction

- The hydrazino intermediate is then subjected to hydrogenation in the presence of a Raney nickel catalyst.

- This reduces the hydrazino group to an amino group, producing the desired 2-aminopyridine derivative with high purity.

- Alternatively, a dehydrazination step can be performed before a second hydrazine substitution and reduction to achieve different substitution patterns.

- Mild reaction conditions.

- High purity of the final product.

- Avoidance of harsh ammonia conditions.

Reference : This method is detailed in US Patent US20060047124A1, which specifically addresses improved preparation of 2-aminopyridine derivatives including fluorinated analogs.

Multi-step Synthesis from Quinolinic Acid via Ester Intermediates

A novel synthetic route to fluorinated pyridine derivatives related to this compound involves:

- Starting Material : Quinolinic acid, a low-cost and readily available precursor.

-

- Conversion of quinolinic acid to quinoline anhydride using thionyl chloride in 1,2-dichloroethane under reflux.

- Esterification to form 2,3-pyridinedioic acid-2-isopropyl ester.

- Conversion to 3-amino-2-pyridine isopropyl formate via reaction with triethylamine and diphenylphosphoryl azide (DPPA), followed by acid treatment.

- Fluorination using sodium nitrite in hydrogen fluoride pyridine to obtain 3-fluoro-2-pyridine isopropyl formate.

- Reduction of the ester to 3-fluoropyridine-2-methanol by sodium borohydride and subsequent hydrogenation.

Outcome : This method provides a green, industrially feasible route with mild conditions, lower raw material costs, and higher yields compared to traditional methods involving n-butyllithium or expensive 3-fluoropyridine starting materials.

Note : Although this method is described for 3-fluoropyridine-2-methanol, the intermediate and fluorination steps are relevant for synthesizing fluorinated aminopyridine derivatives such as this compound with appropriate modifications.

Reference : CN Patent CN111004171A outlines this novel synthetic pathway emphasizing mild conditions and industrial applicability.

Direct Halogenation and Amination of 2-Amino-6-methylpyridine

- Starting Material : 2-Amino-6-methylpyridine, a commercially available intermediate.

-

- The amino group at position 2 can be retained.

- Halogenation (fluorination) at position 3 can be achieved by selective electrophilic substitution or via halogen exchange reactions.

- The methyl group at position 6 remains intact or can be further functionalized if needed.

-

- Direct fluorination methods must be carefully controlled to avoid over-fluorination or substitution at undesired positions.

- Amino group stability under fluorination conditions is critical.

-

- This approach is useful for late-stage functionalization in complex molecule synthesis.

- It leverages the availability of 2-amino-6-methylpyridine and known halogenation chemistry.

Reference : ChemicalBook provides data on 2-amino-6-methylpyridine and notes its use as a precursor for halogenated derivatives, including fluorinated analogs.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrazine substitution method is well-documented to produce 2-aminopyridine derivatives with high purity and under mild conditions, making it suitable for sensitive fluorinated compounds.

- The quinolinic acid route offers a sustainable and scalable alternative, reducing reliance on expensive and hazardous reagents like n-butyllithium.

- Direct fluorination of 2-amino-6-methylpyridine is less commonly reported but remains a viable approach for late-stage functionalization, requiring careful optimization to maintain amino group integrity.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-6-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Formation of substituted pyridines.

Oxidation Reactions: Formation of carboxylic acids.

Reduction Reactions: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-6-methylpyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Employed in the development of fluorinated analogs of biologically active molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects :

- Fluorine (electron-withdrawing) at position 3 enhances electrophilicity, favoring cross-coupling reactions .

- Methoxy groups (electron-donating) increase steric bulk and stability but reduce reactivity compared to fluorine .

- Trifluoromethyl groups (strongly electron-withdrawing) improve metabolic stability in agrochemicals .

Biologische Aktivität

3-Fluoro-6-methylpyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and biological research. This compound serves as a versatile building block for the synthesis of complex organic molecules and has potential applications in drug discovery, particularly as enzyme inhibitors and receptor modulators. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its unique combination of an amino group, a fluorine atom, and a methyl group within the pyridine ring. The electron-withdrawing nature of the fluorine atom enhances the compound's binding affinity to various biological targets, influencing several biochemical pathways.

Key Reactions

The compound undergoes several chemical reactions that are crucial for its biological activity:

- Substitution Reactions : The fluorine atom can be replaced with other nucleophiles.

- Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.

- Reduction Reactions : The amino group can be reduced to yield primary amines.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that derivatives of this compound can effectively inhibit bacterial growth, suggesting potential applications in combating antibiotic-resistant strains .

Anti-inflammatory Properties

Recent studies have demonstrated that this compound derivatives possess significant anti-inflammatory activity. This is evidenced by their ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells .

Study on Antimalarial Activity

A notable study explored the antimalarial potential of compounds related to this compound. The compounds were tested against Plasmodium falciparum strains, revealing promising efficacy in mouse models with low effective doses required for therapeutic action. The study highlighted the importance of structural modifications in enhancing biological activity against malaria .

Wound Healing Research

Another investigation focused on the role of this compound in wound healing. The compound was shown to promote cell migration and proliferation, critical processes in tissue repair. The underlying mechanisms were linked to its interaction with lysophosphatidic acid (LPA) signaling pathways, which are known to influence wound healing responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methylpyridine | Lacks fluorine | Different reactivity |

| 2-Fluoro-3-methylpyridine | Lacks amino group | Altered chemical behavior |

| 3-Amino-2-fluoro-6-methylpyridine | Positional isomer | Distinct chemical and biological properties |

The unique structural elements of this compound contribute to its distinct biological activities compared to similar compounds.

Q & A

Basic: What are the common synthetic routes for preparing 3-Fluoro-6-methylpyridin-2-amine, and what analytical methods are recommended for confirming its purity and structure?

Answer:

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, using precursors like 2,6-dichloro-3-fluoropyridine and methyl-substituted amines (e.g., methylamine) in the presence of Pd(OAc)₂, Xantphos, and t-BuONa as a base . Alternatively, nucleophilic substitution of fluorinated pyridine derivatives with ammonia or amines under controlled conditions is another viable route .

For structural confirmation, use ¹H/¹³C NMR to identify fluorine coupling patterns (e.g., splitting due to and ) and methyl group integration . X-ray crystallography (via SHELX programs) provides definitive proof of regiochemistry and bond angles . Purity can be assessed via HPLC and elemental analysis (C, H, N percentages) .

Basic: How can researchers optimize the reaction conditions for introducing the fluorine substituent in this compound synthesis?

Answer:

Fluorination efficiency depends on:

- Fluorinating agents : Use KF or CsF in polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .

- Temperature : Moderate heating (80–120°C) balances reaction rate and side-product formation .

- Catalysts : Pd-based systems (e.g., Pd(OAc)₂/Xantphos) improve regioselectivity in coupling reactions .

- Protecting groups : Temporarily protect the amine to avoid undesired fluorination at the 2-position .

Monitor progress via TLC or GC-MS to identify intermediates and optimize yields.

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental NMR data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Dynamic effects : Conformational flexibility or solvent interactions not modeled in DFT calculations. Use variable-temperature NMR to detect dynamic processes .

- Crystal packing : X-ray data (e.g., from SHELXL-refined structures) can validate bond lengths/angles and resolve ambiguities in NMR assignments .

- DFT refinement : Incorporate solvent models (e.g., PCM) and relativistic effects for fluorine atoms in computational simulations . Cross-validate with 2D NMR (COSY, NOESY) to confirm through-space interactions .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound as a core scaffold for drug discovery?

Answer:

- Substituent variation : Synthesize derivatives with modifications at the 4-, 5-, or 6-positions (e.g., halogens, methyl, or trifluoromethyl groups) to assess steric/electronic effects .

- Biological assays : Test against target enzymes (e.g., kinases) or cancer cell lines, correlating activity with substituent properties .

- 3D-QSAR modeling : Use software like CoMFA/CoMSIA to predict bioactivity based on molecular electrostatic potentials and steric fields .

- Crystallographic data : Resolve ligand-target complexes (e.g., via PDB depositions) to guide rational design .

Advanced: What methodologies are recommended for analyzing the regioselectivity challenges in the amination of fluorinated pyridine precursors?

Answer:

Regioselectivity issues arise due to competing nucleophilic attacks at the 2-, 4-, or 6-positions. Mitigation strategies include:

- Directing groups : Use temporary protecting groups (e.g., Boc) to steer amination to the desired position .

- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity to favor one pathway .

- Computational modeling : Employ DFT to map transition states and predict preferential attack sites .

- Byproduct analysis : Use LC-MS to identify minor products and adjust reaction conditions accordingly .

Basic: What are the key considerations for ensuring the stability of this compound during storage and handling in experimental settings?

Answer:

- Salt formation : Convert to hydrochloride salts (e.g., this compound hydrochloride) to enhance stability and reduce hygroscopicity .

- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Purity checks : Regularly test via HPLC to detect degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.